Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid
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Overview
Description
Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid is an organic compound with the molecular formula C11H12ClNO4. This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethyl ester and an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid typically involves multiple steps. One common method includes the nitration of 3-chloro-2-methylphenylacetic acid, followed by esterification to introduce the ethyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification can be achieved using ethanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding hydroxy derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Hydroxy derivative: Formed by the substitution of the chloro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Scientific Research Applications
Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid can be compared with other similar compounds, such as:
Ethyl 3-chloro-2-methylphenylacetic acid: Lacks the nitro group, resulting in different reactivity and biological properties.
Ethyl 3-nitro-2-methylphenylacetic acid: Lacks the chloro group, affecting its chemical behavior and applications.
Ethyl 3-chloro-5-nitrophenylacetic acid:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12ClNO4 |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-(3-chloro-2-methyl-5-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-3-8(11(14)15)9-4-7(13(16)17)5-10(12)6(9)2/h4-5,8H,3H2,1-2H3,(H,14,15) |
InChI Key |
BDTDPTXCPCAYTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C)C(=O)O |
Origin of Product |
United States |
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